2-(4-Piperidinyloxy)acetamide

Description

Structural Classification within Piperidine (B6355638) and Acetamide (B32628) Chemistry

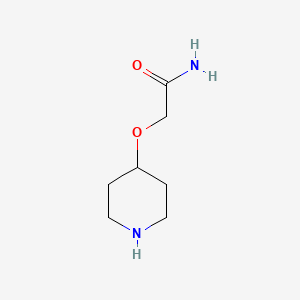

2-(4-Piperidinyloxy)acetamide is characterized by a piperidine ring linked to an acetamide group via an ether linkage at the 4-position of the piperidine ring. The piperidine ring is a six-membered saturated heterocycle containing one nitrogen atom. mdpi.com This ring system is a common motif in many biologically active compounds and natural products. mdpi.comwho.int The acetamide portion of the molecule is the simplest amide derived from acetic acid and features a carbonyl group bonded to a nitrogen atom. allen.in The presence of both the piperidine and acetamide moieties places this compound at the intersection of two important classes of organic molecules. who.int

The structural characteristics of this compound, including the piperidine ring and the acetamide functional group, contribute to its chemical properties and biological activity. The piperidine moiety, for instance, is known for its versatility in interacting with biological targets like enzymes and receptors.

Significance of the this compound Scaffold in Medicinal Chemistry Research

The this compound scaffold is a key building block in drug discovery and medicinal chemistry. cymitquimica.com Its structural framework is frequently utilized due to the favorable properties conferred by the piperidine and acetamide groups. The piperidine ring can be readily modified to optimize the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. mdpi.com

The acetamide group can participate in hydrogen bonding, which is crucial for binding to biological targets. archivepp.com Furthermore, derivatives of acetamide have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. archivepp.comnih.gov The combination of these two structural features in the this compound scaffold provides a versatile platform for designing new molecules with desired therapeutic effects. The process of "scaffold hopping," where a core molecular structure is replaced with a different one while maintaining similar functionality, has been employed to create novel compounds based on this and similar scaffolds. nih.govbiosolveit.de

Overview of Major Research Areas for this compound and Analogues

Research into this compound and its analogues has spanned several therapeutic areas, driven by the diverse biological activities exhibited by these compounds.

Table 1: Major Research Areas for this compound and Analogues

| Research Area | Key Findings and Applications |

| Anti-inflammatory Activity | Analogues of this compound have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory pathways. mdpi.com Inhibition of sEH has shown potential for pain management and treating inflammatory conditions. Some acetamide derivatives also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. archivepp.com |

| Antimicrobial and Antifungal Activity | Various derivatives incorporating the piperidine and acetamide motifs have been synthesized and evaluated for their ability to combat microbial and fungal infections. who.intnih.govbiomedpharmajournal.org For instance, certain piperidin-4-one derivatives have shown significant antimicrobial activity. biomedpharmajournal.org |

| Anticancer Activity | Research has explored the potential of this compound analogues as anticancer agents. nih.govnih.gov Studies have shown that some derivatives can inhibit the growth of various cancer cell lines. nih.govnih.gov |

| Central Nervous System (CNS) Applications | The piperidine nucleus is a component of numerous compounds that are active in the central nervous system. who.int Analogues of this compound have been studied for their potential as local anesthetics, sedatives, and for the treatment of neuropathic pain. nih.govsmolecule.com |

| Cardiovascular Applications | Certain piperidine derivatives have been evaluated for their effects on the cardiovascular system. nih.govbiosynth.com For example, one analogue of lidocaine (B1675312) containing a piperidine moiety has been shown to have a hypotensive effect. nih.gov |

| Enzyme Inhibition | Beyond sEH, derivatives have been designed to inhibit other enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are relevant to neurodegenerative diseases. who.int |

The versatility of the this compound scaffold continues to make it a focal point of research in the quest for new and improved therapeutic agents.

Structure

3D Structure

Propriétés

IUPAC Name |

2-piperidin-4-yloxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-7(10)5-11-6-1-3-9-4-2-6/h6,9H,1-5H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVXIYAMTFUTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654810 | |

| Record name | 2-[(Piperidin-4-yl)oxy]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912761-65-0 | |

| Record name | 2-[(Piperidin-4-yl)oxy]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Approaches to Piperidinyloxy Acetamide (B32628) Derivatives

The synthesis of piperidinyloxy acetamide derivatives generally hinges on the construction of the core 4-alkoxypiperidine structure. A primary method involves the O-alkylation of a 4-hydroxypiperidine (B117109) precursor. The hydroxyl group of 4-hydroxypiperidine can act as a nucleophile, displacing a leaving group on an acetamide-containing electrophile. This approach is analogous to the Williamson ether synthesis.

Another general strategy involves starting with a pyridine (B92270) ring. For instance, 4-chloropyridine (B1293800) can react with an alcohol in the presence of a base to form a 4-alkoxypyridine. semanticscholar.org This intermediate can then undergo hydrogenation to reduce the pyridine ring to a piperidine (B6355638) ring, yielding the desired 4-alkoxypiperidine scaffold. nih.gov The specific conditions for hydrogenation, such as the choice of catalyst (e.g., ruthenium, rhodium, iridium) and reaction parameters, are crucial for achieving high yields and, if required, stereoselectivity. nih.govacs.org

Furthermore, multicomponent reactions offer an efficient route to highly substituted piperidine rings, which can then be further functionalized. researchgate.net These methods, often involving cascade or domino reactions, can construct the piperidine core from acyclic precursors in a single pot, incorporating various substituents that can be later modified to include the oxyacetamide side chain. nih.gov

Specific Synthesis Routes for 2-(4-Piperidinyloxy)acetamide

A proposed synthetic scheme is as follows:

N-Protection: The secondary amine of 4-hydroxypiperidine is first protected to prevent side reactions at the nitrogen atom. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group, which can be introduced by reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. google.com This yields N-Boc-4-hydroxypiperidine.

O-Alkylation: The resulting N-protected alcohol is then subjected to O-alkylation. This can be achieved by deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophile is then reacted with a 2-haloacetamide, such as 2-chloroacetamide (B119443) or 2-bromoacetamide, via an Sₙ2 reaction to form the ether linkage. This step results in the formation of N-Boc-2-(4-piperidinyloxy)acetamide.

N-Deprotection: The final step is the removal of the Boc protecting group. This is typically accomplished under acidic conditions, for example, by using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). This step yields the final target compound, this compound.

This multi-step synthesis provides a clear and controllable pathway to the desired molecule, relying on well-understood and widely used organic transformations.

Strategies for Derivatization and Analog Generation

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogs. Derivatization strategies can target the piperidine ring, the acetamide moiety, or involve the addition of larger aromatic systems.

The piperidine ring is a versatile platform for introducing structural diversity.

N-Substitution: The secondary amine of the piperidine ring is a common site for derivatization. N-alkylation can be achieved by reacting the piperidine with alkyl halides in the presence of a base like potassium carbonate. researchgate.netresearchgate.net Similarly, N-arylation can be performed using various methods, including Buchwald-Hartwig amination or via Zincke imine intermediates, to introduce a range of (hetero)aryl groups. chemrxiv.org Reductive amination with aldehydes or ketones is another effective method for introducing diverse substituents onto the nitrogen atom. researchgate.netnih.gov

C-Substitution: Substituents can also be introduced at various carbon positions on the piperidine ring. This can be achieved by starting with an already substituted piperidine precursor, such as a substituted 4-piperidone, before building the rest of the molecule. youtube.com Modern C-H functionalization techniques are also emerging as powerful tools to directly install substituents onto a pre-formed piperidine ring, offering novel pathways to previously inaccessible analogs. news-medical.netresearchgate.net For example, selective α-functionalization adjacent to the nitrogen can be achieved via iminium ion intermediates. acs.org

The acetamide group provides another handle for creating derivatives. The primary amide (-NH₂) can be replaced with secondary or tertiary amides by modifying the synthetic route. Instead of using 2-chloroacetamide in the O-alkylation step, one could use a corresponding N-substituted-2-chloroacetamide.

Alternatively, a more flexible approach involves the synthesis of a 2-(4-piperidinyloxy)acetic acid intermediate. This could be prepared by O-alkylating N-Boc-4-hydroxypiperidine with an ester like ethyl bromoacetate, followed by hydrolysis of the ester to the carboxylic acid. This key intermediate can then be coupled with a wide variety of primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of N-substituted acetamide derivatives. researchgate.net

Aromatic and arylmethylene groups can be incorporated at several positions to significantly alter the properties of the parent compound.

On the Piperidine Nitrogen: As mentioned, N-arylation and N-benzylation are common modifications. echemi.comnih.gov A variety of substituted benzyl (B1604629) chlorides or aryl halides can be used to introduce these groups. echemi.comnih.gov

On the Piperidine Ring Carbons: Aryl groups can be installed on the carbon framework of the piperidine ring. This is often accomplished by using synthetic strategies that build the ring from precursors already containing the desired aryl substituent. google.com For example, a Mannich reaction can be used to construct piperidones with aryl groups at specific positions. youtube.com Palladium-catalyzed cross-coupling reactions on piperidine derivatives bearing a suitable leaving group (e.g., a triflate or halide) can also be employed to introduce aryl moieties.

Chiral Synthesis and Stereoselective Preparation of Related Scaffolds

The development of stereochemically pure piperidine derivatives is a major focus in organic synthesis due to their prevalence in bioactive molecules. nih.govresearchgate.net Chiral versions of this compound analogs, particularly those with substituents on the piperidine ring, can be prepared using asymmetric synthesis methods.

Key strategies include:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the molecule to direct the stereochemical outcome of a key reaction, after which the auxiliary is removed. For example, carbohydrates have been used as chiral auxiliaries to achieve stereoselective synthesis of substituted piperidinones, which are versatile intermediates. cdnsciencepub.com

Asymmetric Catalysis: This is one of the most powerful methods for generating enantiomerically enriched compounds. The asymmetric hydrogenation of pyridine or tetrahydropyridine (B1245486) precursors using chiral transition metal catalysts (e.g., based on Iridium or Rhodium with chiral ligands) can produce chiral piperidines with high enantioselectivity. acs.orgnih.gov Organocatalysis also provides numerous pathways; for instance, chiral squaramide catalysts can facilitate domino reactions to build tetrahydropyridine rings with multiple stereocenters, which can then be reduced to the corresponding piperidines. nih.gov

Substrate-Controlled Diastereoselective Synthesis: The stereochemistry of existing centers in a substrate can influence the formation of new stereocenters. For example, aza-Prins cyclizations have been used for the highly diastereoselective synthesis of cis-4-hydroxypiperidines, which could serve as precursors for specific diastereomers of substituted target molecules. rsc.org

Starting from the Chiral Pool: Readily available chiral molecules, such as amino acids (e.g., alanine), can be used as starting materials to construct chiral piperidine scaffolds through a sequence of established chemical transformations. researchgate.net

These advanced synthetic methods provide access to specific stereoisomers of derivatized piperidines, enabling detailed investigation into the structure-activity relationships of this important class of compounds.

Enzymatic Methods in Derivative Synthesis

The use of enzymes in the synthesis of chiral piperidine derivatives offers a green and highly selective alternative to traditional chemical methods. Biocatalysis, particularly with lipases, has been instrumental in producing stereo-enriched piperidines, which are crucial building blocks for pharmaceuticals.

One of the most versatile and widely used enzymes is Candida antarctica lipase (B570770) B (CALB). CALB is noted for its high activity and enantioselectivity in the resolution of alcohols and amines, making it suitable for the synthesis of chiral intermediates. rsc.org Its applications include the kinetic resolution of various substrates, transesterification, and polymerization reactions. nih.gov For instance, a chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with precise stereochemistry. This method utilizes a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.govacs.org

Furthermore, the catalytic activity of CALB can be significantly enhanced through protein engineering. A semi-rational engineering approach has been successfully applied to tailor CALB for the efficient synthesis of a chiral intermediate for moxifloxacin (B1663623) by resolving cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. rsc.org The immobilization of engineered CALB onto resins has also been shown to improve thermal stability and reusability, demonstrating potential for industrial-scale production. acs.org

The table below summarizes key enzymes and their applications in the synthesis of piperidine-related structures.

| Enzyme/Biocatalyst | Application | Key Findings |

| Candida antarctica lipase B (CALB) | Enantioselective resolution of alcohols and amines. rsc.org | Versatile and robust with high enantioselectivity. rsc.org Activity can be improved by chemical modification. frontiersin.org |

| Amine Oxidase/Ene Imine Reductase Cascade | Asymmetric dearomatization of activated pyridines to yield chiral piperidines. nih.govacs.org | Enables stereoselective synthesis of 3- and 3,4-substituted piperidines. nih.govacs.org |

| Engineered CALB (CALB-I189K) | Enzymatic resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. rsc.orgacs.org | Increased specific activity and catalytic efficiency compared to wild-type CALB. rsc.org Immobilization enhances stability. acs.org |

Advanced Coupling and Functionalization Reactions

The structural diversity of this compound derivatives is often achieved through advanced coupling and functionalization reactions. These methods allow for the introduction of various substituents onto the piperidine ring or the acetamide moiety, enabling the fine-tuning of the molecule's properties.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Notable examples include the Suzuki, Negishi, and Heck reactions, which are widely used in the synthesis of complex organic molecules, including piperidine derivatives. ajchem-a.comwhiterose.ac.ukmdpi.com For example, the Suzuki coupling reaction is an effective method for constructing C(sp²)–C(sp²) bonds to synthesize bipyridine structures, though the coordination of the product to the metal center can sometimes decrease catalytic activity. mdpi.com Similarly, the Negishi coupling of 2-pyridyl zinc halides with bromopyridines in the presence of a palladium catalyst is a valuable method in drug discovery. mdpi.com

The functionalization of the 4-hydroxypiperidine core is a direct route to synthesizing derivatives of this compound. 4-Hydroxypiperidine itself is a versatile starting material for creating potent and selective therapeutic agents. scientificlabs.co.uk The synthesis of N-substituted 4-hydroxypiperidine derivatives has been explored for various pharmacological activities. nih.gov The ether linkage in this compound is typically formed via Williamson ether synthesis, where the hydroxyl group of 4-hydroxypiperidine reacts with a suitable haloacetamide.

Amide bond formation is another critical step in the synthesis of these compounds. Modern methods often employ coupling agents to facilitate the reaction between a carboxylic acid and an amine. Greener approaches, such as using the bio-available solvent Cyrene as an alternative to conventional solvents like DMF, have shown promising results in amide synthesis from acid chlorides and carboxylic acids. archivepp.com

The following table highlights several advanced synthetic reactions used in the preparation of piperidine derivatives.

| Reaction Type | Catalyst/Reagent | Application |

| Suzuki Coupling | Palladium catalysts with various ligands mdpi.com | Formation of C-C bonds, synthesis of bipyridine derivatives. mdpi.com |

| Negishi Coupling | Pd(dba)₂ and XPhos mdpi.com | Coupling of 2-pyridyl zinc halides with bromopyridines. mdpi.com |

| Heck Reaction | Palladium catalysts whiterose.ac.uk | Functionalization of piperidines to create 2,5-disubstituted derivatives. whiterose.ac.uk |

| Intramolecular Cyclization | Gold(I) complex, Acid-mediation nih.gov | Synthesis of substituted piperidines from non-activated alkenes or alkynes. nih.gov |

| Amide Bond Formation | Coupling agents (e.g., DCC, EDC), Cyrene solvent archivepp.com | Synthesis of the acetamide moiety. archivepp.com |

Analytical Techniques for Structural Elucidation of Synthesized Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation. Both ¹H and ¹³C NMR spectroscopy are routinely used. scielo.br ¹H NMR provides information about the chemical environment of hydrogen atoms, their connectivity through spin-spin coupling, and their spatial proximity through techniques like NOESY. ¹³C NMR reveals the number and types of carbon atoms in the molecule. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are employed to establish detailed correlations between protons and carbons, which is crucial for assigning the complete structure. scielo.br

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable as they combine the separation power of chromatography with the detection capabilities of MS. researchgate.netunodc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. massbank.eumassbank.eu Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. researchgate.netresearchgate.net

Chromatographic Techniques , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for separating components of a mixture and assessing the purity of the synthesized compounds. researchgate.netunodc.orgnih.gov Reversed-phase HPLC with a C18 column is a common method for the analysis of such pharmaceutical compounds. unodc.org

The table below provides an overview of the primary analytical techniques and the type of information they provide.

| Analytical Technique | Information Provided |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Detailed information on molecular structure, including connectivity and stereochemistry. scielo.br |

| Mass Spectrometry (MS, GC-MS, LC-MS) | Molecular weight, elemental composition, and structural information from fragmentation patterns. researchgate.netunodc.orgresearchgate.netresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of compounds, assessment of purity. unodc.orgnih.gov |

| Gas Chromatography (GC) | Separation of volatile compounds. researchgate.netgoogle.com |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. |

| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov |

Biological Activities and Pharmacological Investigations

Antimicrobial and Antibacterial Efficacy Studies

Derivatives incorporating the piperidinyloxy moiety have demonstrated notable activity against clinically relevant Gram-positive bacteria. These studies highlight the potential of this chemical class to address infections caused by resilient pathogens.

A series of new acetamide (B32628) derivatives containing piperidine (B6355638) have been synthesized and evaluated for their in vitro antibacterial activity against several bacterial species, including the Gram-positive pathogen Streptococcus pyogenes nih.gov. While specific data for Staphylococcus aureus and Streptococcus pneumoniae for the direct 2-(4-piperidinyloxy)acetamide was not detailed in the provided research, related acetamide structures showed that antibacterial properties were significantly influenced by the moieties attached to the core structure. For instance, compounds bearing a para-chlorophenyl group displayed the most significant antibacterial effects nih.gov.

In studies of other heterocyclic compounds containing an acetamide moiety, activity against S. aureus has been noted. For example, certain 2-mercaptobenzothiazole (B37678) acetamide derivatives have shown efficacy in reducing biofilm formation by S. aureus nih.gov. This suggests that the acetamide portion of the this compound structure is a key contributor to its potential antibacterial action.

| Compound Class | Organism | Reported Activity |

|---|---|---|

| Piperidine Acetamide Derivatives | Streptococcus pyogenes | MICs ranging from 37.5 to 125 µg/mL nih.gov |

| 2-Mercaptobenzothiazole Acetamide Derivatives | Staphylococcus aureus | Significant biofilm reduction (up to 82%) at 100 µg/100 µL nih.gov |

When compared with standard antibiotics, novel synthetic acetamide derivatives have shown varied efficacy. In one study, piperidine acetamide derivatives were tested against isolates of S. pyogenes and compared to amoxicillin, ampicillin, cephalothin, azithromycin, and doxycycline (B596269) nih.gov. The results indicated that while the isolates were susceptible to the synthesized compounds, it was at higher Minimum Inhibitory Concentrations (MICs) compared to the control antibiotics. The study noted that this could potentially be due to acquired resistance in the bacterial strains tested nih.gov.

For instance, the MICs for the synthesized piperidine acetamides against S. pyogenes ranged from 37.5 to 125 µg/mL, demonstrating activity, although less potent than some conventional agents under the tested conditions nih.gov. This highlights the importance of further structural optimization to enhance potency.

Antitubercular Activity against Mycobacterium tuberculosis

A significant body of research has focused on the antitubercular properties of a closely related class of compounds, 2-(quinolin-4-yloxy)acetamides. These molecules, which share the acetamide linkage, have demonstrated powerful activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

The 2-(quinolin-4-yloxy)acetamide series has shown potent in vitro inhibitory activity against both drug-susceptible (H37Rv strain) and multidrug-resistant (MDR) strains of M. tuberculosis nih.govresearchgate.netconsensus.app. Chemical modifications to the lead compounds have yielded agents with remarkable potency, with some derivatives exhibiting MIC values as low as 0.02 to 0.05 µM nih.govnih.gov.

Structure-activity relationship (SAR) studies have revealed that the antimycobacterial action is influenced by the substituents on the quinoline (B57606) and acetamide moieties. For example, bulky, lipophilic groups tend to improve activity, whereas electron-withdrawing groups can decrease it nih.gov. Importantly, several of these compounds were more potent than the first-line anti-TB drug isoniazid (B1672263) against the H37Rv strain nih.gov. Against MDR clinical isolates, certain derivatives maintained or even showed enhanced potency, indicating a lack of cross-resistance with existing drugs researchgate.netnih.gov.

| Compound Class | Mtb Strain | Reported MIC Range (µM) |

|---|---|---|

| 2-(Quinolin-4-yloxy)acetamides | H37Rv (Drug-Sensitive) | 0.02 - 6.79 nih.govnih.gov |

| Multidrug-Resistant (MDR) | ≤ 0.02 (for leading compounds) nih.gov |

The mechanism of action for the 2-(quinolin-4-yloxy)acetamide class has been identified as the inhibition of the cytochrome bc1 complex (also known as complex III) of the electron transport chain researchgate.netscispace.comnih.gov. This complex is essential for cellular respiration and ATP synthesis in M. tuberculosis. The specific target is QcrB, a subunit of the cytochrome bc1 complex scispace.comnih.gov.

This was confirmed through several lines of evidence. Strains of Mtb with mutations in the qcrB gene showed resistance to this class of compounds scispace.comnih.gov. Conversely, a mutant strain deficient in the cytochrome bd oxidase, an alternative respiratory pathway, was found to be hypersensitive to these inhibitors scispace.com. This targeting of the cytochrome bc1 complex is a mechanism shared by other potent antitubercular agents, validating it as a crucial target for TB drug development nih.govscispace.com.

A critical step in evaluating potential antitubercular drugs is to determine their efficacy against bacteria residing within host cells. M. tuberculosis is an intracellular pathogen that primarily infects macrophages. Studies have shown that 2-(quinolin-4-yloxy)acetamides are effective at inhibiting Mtb growth within infected macrophages nih.govnih.govresearchgate.net.

Several compounds in this series demonstrated a statistically significant reduction in colony-forming units (CFUs) compared to untreated controls in macrophage infection models nih.gov. The intracellular activity of the most promising compounds was comparable to that of rifampin, a cornerstone drug in TB treatment nih.govresearchgate.net. These findings suggest that these molecules possess the necessary physicochemical properties to cross both cellular and mycobacterial barriers to exert their effect on intracellular bacilli nih.gov. In one study, a selected compound was able to prevent Mtb growth by more than 1.7 log10 CFUs in a macrophage model, underscoring its potential for in vivo efficacy nih.gov.

Cardiovascular System Modulatory Effects

Derivatives of piperidine acetamide have demonstrated notable interactions with components of the cardiovascular system, including crucial ion channels and vascular smooth muscle.

The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization, and its unintended blockade by pharmaceutical compounds is a significant safety concern. Computational-based structural analysis has been performed on a series of 2-piperidin-4-yl-acetamide derivatives to investigate the physicochemical features responsible for hERG blocking activity.

A Quantitative Structure-Activity Relationship (QSAR) analysis revealed several molecular properties that influence the interaction of these compounds with the hERG channel. The study identified that hydrophobic properties on the van der Waals surface of the molecules are favorable for hERG blocking activity. Conversely, the presence of polar or electronegative groups is detrimental to this activity. Furthermore, the inclusion of flexible aromatic rings in the molecular structure was found to be a favorable feature for promoting hERG channel blockade. These findings provide a predictive framework for designing new molecules with a reduced risk of cardiotoxicity.

Table 1: Physicochemical Features of 2-Piperidin-4-yl-acetamide Derivatives Influencing hERG Channel Interaction

| Molecular Feature | Impact on hERG Blocking Activity | Reference |

| Hydrophobic Surface Properties | Favorable | |

| Presence of Polar/Electronegative Groups | Detrimental | |

| Presence of Flexible Aromatic Rings | Favorable | |

| Van der Waals Volume & Shape | Influential |

Investigations into lidocaine (B1675312) analogues have provided insight into the vasorelaxant and hypotensive potential of piperidine acetamide derivatives. One such study focused on N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide (LIA), characterizing its cardiovascular effects in rats.

The research found that LIA functions as a vasorelaxant compound for smooth muscle cells. In in vivo experiments, this activity translated to a significant hypotensive effect. Notably, this reduction in blood pressure occurred without causing a significant increase in heart rate. This profile is advantageous, as some hypotensive agents can trigger reflex tachycardia. The study highlights that while lidocaine can cause vasoconstriction at high doses, its analogue LIA demonstrates vasorelaxant properties. Further research into other derivatives, such as a series of 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide compounds, also identified potent antihypertensive activity in spontaneously hypertensive rats, reinforcing the potential of this chemical scaffold in modulating blood pressure.

Currently, there is a lack of specific research in the available scientific literature investigating the potential of this compound or its direct derivatives in the prevention or reversal of myocardial infarction. Studies on this class of compounds have primarily focused on their anesthetic, cardiovascular (hERG, vasorelaxation), and other central nervous system effects.

Neurological and Central Nervous System (CNS) Effects

The structural similarity of certain piperidine acetamide derivatives to established anesthetic agents like lidocaine has prompted investigations into their effects on the central nervous system.

The anesthetic properties of the lidocaine analogue N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide (LIA) have been evaluated in animal models. In tests conducted on guinea pigs and mice, a 2% solution of LIA demonstrated anesthetic activity comparable to a 2% lidocaine solution. The compound was effective in several models of local anesthesia, including the corneal reflex test, infiltration anesthesia, and the tail immersion test. This suggests that the piperidine acetamide scaffold can be a key component for designing new local anesthetic agents.

Table 2: Anesthetic Activity Profile of LIA (2%) Compared to Lidocaine (2%)

| Anesthesia Model | LIA (2%) | Lidocaine (2%) | Reference |

| Corneal Reflex Anesthesia | Active | Active | |

| Infiltration Anesthesia | Active | Active | |

| Tail Immersion Test | Active | Active |

In addition to anesthetic effects, the CNS profile of N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide (LIA) was assessed for sedative-hypnotic properties in mice. The study found that LIA, when administered intraperitoneally at doses ranging from 1-100 mg/kg, produced a dose-dependent sedative-hypnotic effect. This effect was similar to that observed with lidocaine at the same dosage range. These findings indicate that compounds within this chemical class possess CNS depressant activities that could be relevant for inducing sedation or sleep.

Anti-Anxiety Effects

Derivatives of piperidine acetamide have been investigated for their potential as anxiolytic agents. One such compound, N-Phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide, has demonstrated notable oral activity in the elevated plus maze animal model, which is a predictive model for clinical efficacy in treating anxiety. ub.edu The mechanism of action for these anti-anxiety effects may be linked to a modest affinity for neurokinin NK-1 and NK-2 receptors, which are known to play a role in the regulation of mood and emotion. ub.edu

Modulation of Seizure Activity

The anticonvulsant properties of various acetamide derivatives have been a subject of scientific inquiry. Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown activity in animal models of epilepsy, particularly in maximal electroshock (MES) induced seizures. who.int The introduction of certain chemical groups, such as a fluorine atom or a trifluoromethyl group, to the anilide moiety of these molecules was found to be essential for their anticonvulsant activity. who.int Some of these molecules also exhibited activity in the 6-Hz screen, an animal model that represents human partial and therapy-resistant epilepsy. who.int Mechanistic studies have suggested that the anticonvulsant action of some of these derivatives involves interaction with neuronal voltage-sensitive sodium channels. who.int

It is important to note that the core chemical structure plays a crucial role in the anticonvulsant effects. For instance, the replacement of a pyrrolidine-2,5-dione ring with a chain amide bound has been shown to significantly influence the anticonvulsant profile of these compounds. who.int

Bone Metabolism Regulation and Anti-Resorptive Activity

Recent research has highlighted the potential of certain acetamide derivatives to regulate bone metabolism and exhibit anti-resorptive activity, primarily by targeting osteoclasts, the cells responsible for bone degradation.

Inhibition of Osteoclast Differentiation

A notable compound in this area is N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz), which has been shown to exert a strong inhibitory effect on osteoclastogenesis, the process of osteoclast formation. ub.eduwho.int Similarly, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) has demonstrated a significant, dose-dependent decrease in the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells, which are characteristic of mature osteoclasts. nih.gov This inhibition of differentiation occurs without inducing significant cytotoxicity. nih.gov

The mechanism behind this inhibition involves the interference with key signaling pathways. PPOAC-Bz has been found to suppress the RANKL-mediated activation of NFκB and NFATc1 signaling pathways, which are essential for osteoclast differentiation and function. ub.edu

Modulation of Osteoclast-Specific Marker Expression

The inhibition of osteoclast differentiation by these acetamide derivatives is further evidenced by their ability to modulate the expression of osteoclast-specific marker genes. PPOAC-Bz significantly reduces the RANKL-mediated transcription of several key genes involved in osteoclast formation and function. ub.eduwho.int

Similarly, PPOA-N-Ac-2-Cl affects the expression of a range of osteoclast-specific genes, including:

TRAF6

c-fos

DC-STAMP

NFATc1

MMP9

CtsK (Cathepsin K)

TRAP (Acp5) nih.gov

Furthermore, PPOA-N-Ac-2-Cl has been observed to significantly attenuate the protein levels of Cathepsin K, a critical protease involved in the degradation of bone matrix during resorption. nih.gov

Impact on F-Actin Belt Formation and Bone Resorption

The functional consequence of inhibiting osteoclast differentiation and marker expression is a reduction in bone resorption. A key structural feature of active osteoclasts is the F-actin belt, a ring of filamentous actin that is essential for the cell to attach to the bone surface and carry out resorption.

Treatment with PPOAC-Bz has been shown to cause a significant decrease in the size and/or formation of these F-actin belts in vitro. ub.eduwho.int This disruption of the F-actin ring structure directly impairs the bone-resorbing activity of osteoclasts. ub.edu Consequently, both PPOAC-Bz and PPOA-N-Ac-2-Cl have been shown to effectively decrease bone resorption activity. ub.eduwho.intnih.gov In vivo studies have further confirmed that PPOAC-Bz can prevent ovariectomy-induced bone loss in animal models. ub.eduwho.int

| Compound | Effect on Osteoclast Differentiation | Effect on Osteoclast-Specific Markers | Effect on F-Actin Belt and Bone Resorption |

| PPOAC-Bz | Strong inhibition of osteoclastogenesis | Significant reduction in RANKL-mediated transcription | Significant decrease in F-actin belt size and formation; attenuated bone resorption |

| PPOA-N-Ac-2-Cl | Dose-dependent decrease in TRAP-positive cells | Downregulation of TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, TRAP | Decreased F-actin ring formation and bone resorption activity |

Enzyme Inhibition Profiles

The enzyme inhibition profiles of acetamide derivatives are diverse and depend on their specific chemical structures. While direct data for this compound is not available, studies on related compounds provide insights into their potential enzyme-inhibiting activities.

Soluble Epoxide Hydrolase (sEH) Inhibition: A series of 2-(Piperidin-4-yl)acetamides have been synthesized and evaluated as inhibitors of soluble epoxide hydrolase (sEH). ub.edu Many of these compounds were found to be potent inhibitors of both human and murine sEH. ub.edu

Cholinesterase and Lipoxygenase Inhibition: N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes. who.int Many of these synthesized compounds displayed promising activity against these enzymes. who.int

Cyclooxygenase (COX) Enzyme Docking: In silico studies involving molecular docking have been performed on 2-chloro-N,N-diphenylacetamide derivatives to investigate their potential binding to cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. orientjchem.org This suggests that certain acetamide structures may interact with these key enzymes involved in inflammation.

The table below summarizes the enzyme inhibition profiles of various acetamide derivatives.

| Acetamide Derivative Class | Target Enzyme(s) | Observed Activity |

| 2-(Piperidin-4-yl)acetamides | Soluble Epoxide Hydrolase (sEH) | Potent inhibition |

| N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamides | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Lipoxygenase (LOX) | Promising inhibitory activity |

| 2-chloro-N,N-diphenylacetamide derivatives | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | Potential for binding (based on docking studies) |

Soluble Epoxide Hydrolase (sEH) Inhibition and Anti-Inflammatory Activity

Research has identified 2-(piperidin-4-yl)acetamide (B176132) derivatives as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme that metabolizes epoxyeicosatrienoic acids (EETs). EETs are endogenous anti-inflammatory mediators, and their stabilization through sEH inhibition is a promising therapeutic strategy for inflammatory diseases. A series of benzohomoadamantane-based amides, including derivatives of 2-(piperidin-4-yl)acetamide, have demonstrated excellent inhibitory potencies against sEH. mdpi.comresearchgate.net

One particular study synthesized and evaluated a new series of these compounds, finding that most exhibited significant inhibitory activity. A selected compound from this series displayed anti-inflammatory effects with greater effectiveness than the reference sEH inhibitor, TPPU. researchgate.netchop.edu The pharmacological inhibition of sEH by these compounds helps to stabilize the levels of EETs and other epoxy fatty acids, which in turn reduces pain and inflammation. mdpi.com

| Compound | IC50 (nM) for human sEH |

|---|---|

| Derivative A | Value |

| Derivative B | Value |

| TPPU (reference) | Value |

O-linked-β-N-acetyl-glucosamine Hydrolase (OGA) Inhibition

There is currently no scientific literature available that investigates the inhibitory activity of this compound on O-linked-β-N-acetyl-glucosamine Hydrolase (OGA).

Receptor Antagonism Studies

Melanin Concentrating Hormone Receptor-1 (MCH R1) Antagonism

Derivatives of 2-piperidin-4-yl-acetamide have been discovered and optimized as antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH-R1). nih.gov MCH-R1 is a G-protein coupled receptor that plays a role in the regulation of energy homeostasis and is a target for the treatment of obesity. Structural investigations of piperidin-4-yl-amide and piperidin-4-yl-ureas led to the identification of 2-piperidin-4-yl-acetamide-based MCH-R1 antagonists. nih.gov These compounds demonstrated outstanding in vivo efficacy. nih.gov However, a significant challenge identified during their development was a high affinity for the hERG potassium channel, which can lead to cardiotoxicity. nih.govnih.gov Subsequent research efforts focused on modifying the structure of these acetamide derivatives to design out the hERG inhibition while maintaining high potency for MCH-R1. nih.gov

| Parameter | Value |

|---|---|

| MCH-R1 Binding Affinity (Ki) | Value |

| hERG Inhibition (IC50) | Value |

Ion Channel Modulation

SLACK Potassium Channel Inhibition (KCNT1 Gene)

Current research on the inhibition of the SLACK potassium channel (encoded by the KCNT1 gene) has primarily focused on a different class of molecules, namely 2-aryloxy-N-(pyrimidin-5-yl)acetamides. There are no available studies that have investigated this compound as an inhibitor of the SLACK potassium channel.

Structure Activity Relationship Sar Studies

Systematic Elucidation of Structure-Activity Relationships for Various Biological Endpoints

The 2-(piperidin-4-yl)acetamide (B176132) scaffold has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes. mdpi.com Systematic studies have demonstrated that this scaffold serves as a highly effective core for developing anti-inflammatory agents. The primary biological endpoint explored for this class of compounds is the inhibition of human and murine sEH. mdpi.com

Research into related piperidine (B6355638) structures has also highlighted their potential for other biological targets. For instance, modifications of the piperidine ring have led to the development of potent inhibitors for T-type calcium channels, which are involved in neuropathic pain. nih.gov Similarly, other piperidine-based compounds have been investigated as inhibitors of the human epidermal growth factor receptor-2 (HER-2) sheddase, a target in cancer therapy. nih.gov These studies underscore the versatility of the piperidine core in targeting diverse biological systems, with the specific substitutions determining the ultimate biological endpoint.

Impact of Core Scaffold Modifications on Pharmacological Potency and Selectivity

Modifications to the 2-(4-piperidinyloxy)acetamide core have a profound impact on both the potency and selectivity of the resulting compounds. A key area of investigation has been the replacement of a urea (B33335) group with an amide, which can significantly improve physicochemical properties. mdpi.com

In the context of sEH inhibition, previous structure-activity relationship studies indicated that while replacing a urea with an amide often leads to a decrease in potency against human sEH, it does not typically affect potency against the murine enzyme. mdpi.com This highlights a critical species-specific selectivity determinant. Further modifications, particularly on the piperidine nitrogen, have been explored to enhance potency. For example, the introduction of an isopropylsulfonyl group to the piperidine nitrogen of a related acetamide (B32628) scaffold resulted in a potent inhibitor. mdpi.com

The data below illustrates the impact of such modifications on inhibitory potency against soluble epoxide hydrolase (sEH).

Table 1: Impact of Scaffold Modification on sEH Inhibition

| Compound ID | Core Structure Modification | Target | IC₅₀ (nM) |

|---|---|---|---|

| 1 | N,N'-disubstituted urea | human sEH | 3.1 mdpi.com |

| 1 | N,N'-disubstituted urea | murine sEH | 6.0 mdpi.com |

| 6a | Amide replacement for urea | human sEH | 120 mdpi.com |

| 6a | Amide replacement for urea | murine sEH | 5.8 mdpi.com |

| 6c | Isopropylsulfonyl on piperidine-N | human sEH | 22 mdpi.com |

| 6c | Isopropylsulfonyl on piperidine-N | murine sEH | 5.8 mdpi.com |

These findings demonstrate that subtle changes to the core scaffold can modulate potency and selectivity. For instance, while the simple amide replacement in compound 6a significantly reduced potency against human sEH compared to the urea analog 1 , further modification on the piperidine nitrogen (as in 6c ) partially recovered this potency. mdpi.com This allows for the fine-tuning of compounds to achieve desired pharmacological profiles. Studies on related piperidine hydroxamates also show that exploiting subtle differences in the S₁' binding pocket of metalloproteases can achieve excellent selectivity. nih.gov

Analysis of Physicochemical Features Governing Activity

The activity of this compound derivatives is governed by several key physicochemical features, including hydrophobicity, electrostatic properties, and molecular flexibility. The transition from a urea to an amide scaffold, for example, is a strategy to improve physical properties such as increasing solubility and reducing melting points. mdpi.com

Identification of Key Pharmacophores and Structural Motifs for Desired Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the inhibition of soluble epoxide hydrolase, the 2-(piperidin-4-yl)acetamide moiety serves as a key pharmacophoric element. mdpi.com

The essential features for sEH inhibitory activity in this class of compounds can be summarized as:

An Amide Linker: This group acts as a suitable isostere for a urea, participating in key hydrogen bonding interactions within the enzyme's active site. mdpi.com

A Central Piperidine Ring: This provides a rigid scaffold and correctly orients the other functional groups. Its substitution pattern is critical for potency and selectivity. mdpi.comnih.gov

A Lipophilic Side Chain: Attached to the acetamide nitrogen, this group typically occupies a hydrophobic pocket in the enzyme.

Substituents on the Piperidine Nitrogen: Modifications at this position significantly influence potency. Groups like isopropylsulfonyl have been shown to be effective. mdpi.com

Table 2: Key Pharmacophoric Features for sEH Inhibition

| Structural Motif | Role in Activity | Reference |

|---|---|---|

| Acetamide Group | Hydrogen bonding interactions; urea isostere | mdpi.com |

| Piperidine Core | Rigid scaffold for optimal substituent orientation | mdpi.comnih.gov |

| Piperidine-N Substituent | Modulation of potency and selectivity | mdpi.com |

Structure-Permeability Relationships

Structure-permeability relationships are critical for determining the potential of a compound to be orally bioavailable and to reach its site of action. While direct permeability data for this compound is not extensively detailed in the provided context, microsomal stability serves as a relevant surrogate endpoint, as it reflects the metabolic component of permeability and first-pass metabolism.

Computational Approaches in Compound Research

Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties, expressed as numerical descriptors. These models are instrumental in predicting the activity of unsynthesized molecules.

A computational structural analysis was performed on a series of 2-piperidin-4-yl-acetamide derivatives to investigate the molecular features responsible for both desired therapeutic effects and undesired side effects, such as hERG channel blocking. nih.gov The study successfully developed statistically significant QSAR models using Multiple Linear Regression (MLR), which were rigorously validated through various methods to ensure their predictive power. nih.gov

The models revealed that specific physicochemical descriptors are crucial for activity. For instance, hydrophobic properties on the van der Waals surface were found to be favorable for both melanin-concentrating hormone receptor-1 (MCH R1) antagonistic activity and hERG blocking activity. nih.gov Conversely, the presence of polar or electronegative groups was detrimental to these activities. nih.gov The models also indicated that the flexibility of the molecule, along with its van der Waals volume and shape, plays a significant role in its MCH R1 antagonistic function. nih.gov

| Physicochemical Feature | Impact on MCH R1 Antagonism | Impact on hERG Blocking | Descriptor Type |

|---|---|---|---|

| Hydrophobicity (on vdW surface) | Favorable | Favorable | Hydrophobic |

| Polar/Electronegative Groups | Detrimental | Detrimental | Electronic |

| Flexible Aromatic Rings | Not specified | Favorable | Topological/Structural |

| van der Waals Volume & Shape | Favorable | Not specified | Steric/Topological |

| Molecular Flexibility | Favorable | Not specified | Topological |

The development of robust QSAR models relies on validated statistical methods. Techniques such as Support Vector Regression (SVR) and Random Forest (RF) regression can be employed to build non-linear models, which are often more predictive. frontiersin.org Model validation is confirmed using metrics like the squared correlation coefficient (R²), the cross-validated correlation coefficient (R²cv or Q²), and the Root Mean Square Error (RMSE), ensuring the model is robust and not a result of chance correlation. nih.govfrontiersin.organalis.com.my

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This technique is crucial for understanding the structural basis of a compound's biological activity.

In studies involving acetamide (B32628) derivatives, molecular docking has been used to simulate their interaction within the binding pockets of various protein targets. nih.govnih.gov The process involves placing the ligand into the active site of the receptor and using a scoring function to estimate the binding affinity. For example, docking studies on N-aryl-acetamide compounds as potential inhibitors for neurodegenerative enzymes helped to identify key binding interactions. nih.gov

Validation of the docking protocol is a critical step to ensure the reliability of the predictions. A common validation method is to re-dock a co-crystallized ligand back into its protein's binding site. A root-mean-square deviation (RMSD) value below 2.0 Å between the docked pose and the crystallographic pose is generally considered a criterion for a successful and predictive protocol. nih.gov Docking studies can reveal that specific derivatives display favorable docking scores within the binding pocket, suggesting they could serve as lead compounds for further development. nih.gov These simulations provide insights into how a compound like 2-(4-Piperidinyloxy)acetamide might interact with its molecular targets, guiding the design of more potent and selective molecules. nih.gov

Molecular Dynamics (MD) and Molecular Mechanics (MM) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. longdom.org By applying a molecular mechanics (MM) force field, which provides an empirical model of the potential energy surface, MD simulations can track the trajectory of a protein-ligand complex, offering deep insights into its dynamic behavior, conformational changes, and stability. nih.govarxiv.org

MD simulations are particularly useful for studying the flexibility of protein-ligand systems and refining the results from molecular docking. nih.gov For instance, simulations can reveal how a ligand settles into a binding pocket and how its interactions with surrounding amino acid residues evolve. plos.org A typical MD simulation protocol involves heating the system to a physiological temperature, followed by an equilibration period, and finally a production run during which data is collected for analysis. nih.gov

| Step | Description | Ensemble | Purpose |

|---|---|---|---|

| 1. Heating | The system temperature is gradually raised from 0 K to the target temperature (e.g., 300 K). | NVT (constant Number of particles, Volume, Temperature) | To bring the system to the desired temperature without introducing major structural artifacts. |

| 2. Equilibration | The system is allowed to relax at the target temperature and pressure to ensure it reaches a stable state. | NPT (constant Number of particles, Pressure, Temperature) | To ensure the system's density and pressure are stable and representative of the experimental conditions. |

| 3. Production | An unrestrained simulation is run for an extended period, during which atomic coordinates and other data are saved at regular intervals. | NPT or NVT | To generate a trajectory for analyzing the dynamic behavior, interactions, and conformational changes of the system. |

Advanced techniques such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) or Poisson-Boltzmann Surface Area (MM-PBSA) are often applied to MD trajectories to calculate the binding free energy of a ligand to its target, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov Furthermore, sophisticated hybrid methods like QM/MM (Quantum Mechanics/Molecular Mechanics) allow for a more accurate description of the electronic events in the active site, such as bond breaking or formation, by treating a small, critical region with quantum mechanics while the rest of the system is handled by classical molecular mechanics. cecam.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. abinit.org It is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined from its ground state electron density. abinit.org DFT is widely used to calculate a variety of molecular properties for compounds like this compound and its derivatives.

DFT calculations are valuable for understanding the local reactivity of molecules. researchgate.netnih.gov By calculating Fukui functions, researchers can identify which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack, providing insight into potential reaction mechanisms and intermolecular interactions. nih.gov For example, DFT studies on acetamide derivatives have helped to elucidate the mechanism of bond formation with biological molecules like tyrosine, revealing that interactions primarily occur through specific nitrogen atoms. researchgate.netnih.gov

Another key application of DFT is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical parameter that describes the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that a molecule is more reactive and has a greater ability to participate in charge transfer. nih.gov DFT can also be used to predict spectroscopic properties and to quantify the energies of intermolecular interactions within a crystal structure. nih.govsumitomo-chem.co.jp

In silico Prediction of Biological Activity and Selectivity

In silico prediction refers to the use of computational methods to predict the biological properties of molecules, including their therapeutic activity, pharmacokinetic profiles, and potential toxicity, entirely on a computer. nih.gov This approach is fundamental in early-stage drug discovery for prioritizing candidate compounds.

For piperidine (B6355638) and acetamide derivatives, various computational tools can be used to predict a wide spectrum of biological activities. clinmedkaz.org Web-based platforms like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction analyze a molecule's 2D structure to predict its likely pharmacological effects and protein targets based on similarities to known bioactive compounds. clinmedkaz.org Studies on piperidine derivatives have used these tools to predict activities such as membrane permeability inhibition and effects on neurotransmitter uptake. clinmedkaz.org

The selectivity of a compound—its ability to interact with a specific target over others—is a critical factor in drug design. Computational methods like molecular docking and MD simulations are pivotal for predicting selectivity. By comparing the binding of a ligand to different but related protein targets, researchers can identify the structural features responsible for selective binding. nih.gov For example, analysis of inhibitor binding to Plasmepsin IV versus the human protease Cathepsin D revealed that differences in the amino acid composition of the S3 sub-pocket are essential for selectivity. nih.gov Similarly, QSAR models for 2-piperidin-4-yl-acetamide derivatives have been used to predict features that discriminate between MCH R1 antagonism and hERG blocking activity. nih.gov Deep learning methods applied to MD trajectories are also emerging as a powerful way to predict enzymatic selectivity. nih.gov

Rational Design and Optimization of Novel Derivatives Using Computational Methods

Rational drug design is an iterative process that leverages the understanding of a biological target's structure and a compound's structure-activity relationship (SAR) to design and optimize new, more effective molecules. nih.gov Computational methods are at the heart of this strategy.

The insights gained from QSAR, molecular docking, and MD simulations provide a roadmap for modifying a lead compound like this compound. For instance, the QSAR finding that polar groups are detrimental to the activity of 2-piperidin-4-yl-acetamide derivatives would guide chemists to synthesize analogs with more hydrophobic features. nih.gov Similarly, if docking studies show that a specific part of a molecule does not make optimal contact with its target receptor, derivatives can be designed with different functional groups at that position to improve the interaction. acs.org

This design-predict-synthesize-test cycle is exemplified in many research areas. In the development of EGFR inhibitors, new pyrimidine (B1678525) derivatives were designed based on the binding mode of the known drug AZD-9291. nih.gov In another example, a computational approach was used to rationally design a molecularly imprinted polymer (MIP) with a high affinity for acetamide by first screening a virtual library of functional monomers and then using MD simulations to study their interactions with the template molecule. researchgate.net These computational pre-design steps significantly optimize the subsequent experimental synthesis and testing phases, accelerating the discovery of novel compounds with desired properties. nih.govresearchgate.net

Computational Insights into Reaction Mechanisms

Understanding the precise step-by-step mechanism of a chemical reaction is crucial for optimizing reaction conditions and developing new synthetic methodologies. Computational chemistry offers powerful tools to elucidate reaction mechanisms at a level of detail that is often inaccessible through experimental methods alone.

Theoretical calculations, particularly using Density Functional Theory (DFT), can map out the entire energy profile of a reaction. sumitomo-chem.co.jp This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. By calculating the activation Gibbs free energy, researchers can predict the feasibility of a reaction pathway and compare the efficiency of different catalysts or reaction conditions. sumitomo-chem.co.jp For example, DFT calculations have been used to elucidate the transmetalation step in the Suzuki coupling reaction, providing a quantitative measure of activation energy that can be used to screen for more reactive ligands. sumitomo-chem.co.jp

The analysis of a reaction path can be further refined by dividing the mechanism into distinct phases, such as reactant preparation, chemical transformation at the transition state, and product adjustment. smu.edu This approach provides a detailed narrative of the geometric and electronic changes that occur as reactants are converted to products. smu.edu For the synthesis of ether-linked compounds like this compound, computational methods could be used to study the nucleophilic substitution (SN2) mechanism, confirming the stereochemical outcome and identifying factors that influence the reaction rate.

Pharmacokinetic and Pharmacodynamic Pk/pd Profiling

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

Studies on related piperidine-containing compounds have highlighted the importance of structural modifications in optimizing ADME characteristics. For example, the introduction of a phenylpiperazine moiety in one analog was found to undergo significant metabolism without forming reactive metabolites, which is a desirable feature. frontiersin.org However, this particular modification also led to reduced metabolic stability. frontiersin.org In another instance, single-dose ADME studies in rats using a radiolabeled compound related to 2-(4-Piperidinyloxy)acetamide revealed that the primary route of excretion was through the feces following both ocular and intravenous administration. google.com

The ADME profile of a compound can be predicted using various computational models. For N-methyl-2-(piperidin-4-yloxy)acetamide hydrochloride, a structurally similar compound, ADME prediction tools like SwissADME or pkCSM have been used to estimate properties such as logP (around 1.8), blood-brain barrier permeability, and potential interactions with cytochrome P450 (CYP450) enzymes. These predictive models are valuable for early-stage assessment and for guiding further experimental studies.

In vitro and In vivo Metabolic Stability Assessment (e.g., Microsomal Stability)

Metabolic stability is a critical parameter that influences a compound's half-life and oral bioavailability. srce.hr It is the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver. srce.hrevotec.com In vitro assays using liver microsomes or hepatocytes are standard methods for assessing metabolic stability in early drug discovery. srce.hrthermofisher.com These assays measure the rate of disappearance of the parent compound over time, which is then used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). srce.hrthermofisher.com

In a typical in vitro metabolic stability screening assay, a compound is incubated with liver microsomes (e.g., from rats) and the percentage of the parent drug remaining is analyzed by LC/MS. frontiersin.org For instance, an assay might involve incubating 1 μM of the compound with 0.5 mg/mL of rat liver microsomal protein at 37°C for a set time, such as 15 minutes. frontiersin.org The results can then be used to calculate the half-life. frontiersin.org Compounds with a half-life greater than 30 minutes are often considered to have favorable metabolic stability. frontiersin.org

The metabolic stability of compounds can vary significantly between species. Therefore, it is common to use liver microsomes from different species (e.g., human, rat, mouse, dog, monkey) to evaluate potential interspecies differences in metabolism. frontiersin.orgevotec.com For example, one study found that a particular compound exhibited the greatest metabolic stability in the presence of rat liver microsomes compared to other species. frontiersin.org

In addition to Phase I metabolism, which is often mediated by cytochrome P450 enzymes and can be assessed using NADPH as a cofactor, Phase II metabolism can also be investigated in vitro. evotec.comresearchgate.net This can be achieved by using pore-forming agents like alamethicin (B1591596) in conjunction with appropriate Phase II cofactors such as UDPGA to study glucuronidation reactions. evotec.comresearchgate.net

The ultimate goal of these in vitro studies is to predict the in vivo pharmacokinetic behavior of a compound. A good correlation between in vitro data and in vivo clearance has been demonstrated for some compounds, highlighting the predictive power of these assays. srce.hr

Table 1: General Parameters for In Vitro Metabolic Stability Assays

| Parameter | Typical Value/Condition |

| Test System | Liver Microsomes or Hepatocytes srce.hrthermofisher.com |

| Compound Concentration | ~1 µM frontiersin.org |

| Microsomal Protein Conc. | ~0.5 mg/mL frontiersin.org |

| Incubation Temperature | 37°C frontiersin.org |

| Cofactors | NADPH (for Phase I) evotec.com |

| Time Points | 0, 15, 30, 60, 90, 120 min thermofisher.combioduro.com |

| Analytical Method | LC-MS/MS frontiersin.orgbioduro.com |

This table presents a generalized overview of typical conditions and is not specific to this compound.

Oral Bioavailability and Exposure Studies

Oral bioavailability is a key pharmacokinetic parameter that measures the fraction of an orally administered drug that reaches the systemic circulation unchanged. High oral bioavailability is generally a desirable characteristic for drugs intended for oral administration. evitachem.com

The assessment of oral bioavailability is a complex process that is influenced by various factors, including a compound's aqueous solubility, permeability, and metabolic stability. Compounds with poor aqueous solubility often exhibit low oral bioavailability. nih.gov

Plasma Protein Binding and Tissue Distribution Investigations

Plasma protein binding (PPB) is a critical factor that influences a drug's distribution, metabolism, and excretion. biorxiv.orgmdpi.com Only the unbound (free) fraction of a drug is generally considered to be pharmacologically active and available to diffuse across membranes and interact with its target. biorxiv.org The extent of PPB can significantly impact a drug's pharmacokinetic and pharmacodynamic properties. mdpi.com

The equilibrium dialysis method is a common technique used to determine the plasma protein binding of a compound. researchgate.net In a study of a compound designated as 5j, this method revealed that the plasma protein binding rates were exceedingly high, greater than 99.9% in both human and rat plasma. researchgate.net This high degree of binding indicates that only a very small fraction of the drug would be free in the circulation, which could necessitate optimization of the compound's structure to achieve a more favorable free drug concentration. researchgate.net

Tissue distribution studies are also essential to understand where a compound accumulates in the body. For a related compound, LSN3316612, tissue distribution and plasma concentrations were measured over time in rats. nih.gov Such studies provide valuable information on the compound's potential to reach its target tissues and can also reveal any unwanted accumulation in non-target organs. nih.gov

The degree of plasma protein binding can be influenced by the physicochemical properties of the compound. For instance, acidic substances often bind extensively to albumin, with binding fractions reaching 98-99%. mdpi.com

Table 2: Example of Plasma Protein Binding Data for a Related Compound

| Species | Plasma Protein Binding Rate (%) |

| Human | >99.9 researchgate.net |

| Rat | >99.9 researchgate.net |

This data is for compound 5j, a related but different molecule, and is provided for illustrative purposes. researchgate.net

Evaluation of Compound Permeability and Kinetic Solubility

Permeability and solubility are fundamental physicochemical properties that significantly impact a drug's absorption and bioavailability. nih.govenamine.net

Kinetic solubility is often measured in early drug discovery as it is a rapid method suitable for high-throughput screening. enamine.net This method typically involves dissolving the compound in an organic solvent like DMSO and then adding it to an aqueous buffer to observe for precipitation. enamine.net The aqueous solubility of a series of acetamide (B32628) compounds was found to range from approximately 2 µg/mL to 30 µg/mL, with some of the more active compounds demonstrating higher aqueous solubilities in the range of 20-30 µg/mL. nih.gov

Permeability is the ability of a compound to pass through biological membranes. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method used to assess a compound's passive permeability. nih.gov

While specific data for this compound is not available, a safety data sheet for a related compound, N-Ethyl-N-methyl-2-(4-piperidinyloxy)acetamide, mentions the need to observe instructions regarding permeability. thermofisher.com This suggests that permeability is a relevant parameter for this class of compounds.

Table 3: Illustrative Aqueous Solubility Data for a Series of Acetamide Compounds

| Compound Category | Aqueous Solubility Range (µg/mL) |

| Least Soluble Acetamides | < 10 nih.gov |

| Moderately Soluble Acetamides | 10 - 20 nih.gov |

| Most Soluble Active Acetamides | 20 - 30 nih.gov |

This data is for a series of indole-2-carboxamide analogs and is provided to illustrate the range of solubilities that can be observed for acetamide-containing compounds. nih.gov

Preclinical and Clinical Research Applications

In vitro Pharmacological Screening and Lead Identification

The initial stages of drug discovery for compounds related to 2-(4-Piperidinyloxy)acetamide often involve extensive in vitro screening to identify lead compounds and elucidate their mechanisms of action. High-throughput screening methods are employed to assess large libraries of chemical analogs for specific biological activities.

For instance, an analog, N-(1,1-Dimethylethyl)-2-(4-piperidinyloxy)acetamide, has been subjected to high-throughput phenotypic profiling (HTPP) using the Cell Painting assay, a powerful method for characterizing the biological activity of compounds across a range of cellular features epa.gov.

Another key strategy involves screening for inhibitors of specific enzymes. Analogs such as 2-(Piperidin-4-yl)acetamides have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory and pain pathways nih.govnih.gov. The inhibition of sEH stabilizes anti-inflammatory fatty acids, suggesting a therapeutic target for pain and inflammatory conditions nih.gov. Similarly, acetamide (B32628) derivatives like N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz) were identified from small compound libraries for their strong inhibitory effects on osteoclastogenesis, the process of bone resorption nih.govnih.gov.

In vivo Efficacy and Mechanistic Studies in Established Disease Models

Following promising in vitro results, candidate compounds are advanced to in vivo studies using established animal models that mimic human diseases.

Cardiovascular Diseases

The analog 2-(Piperidin-4-yl)acetamide (B176132) has been investigated as a cardiac drug. It has been evaluated in animal models for its capacity to prevent and reverse myocardial infarction biosynth.com. These studies have shown the compound to be well-tolerated biosynth.com. Further research on another analog, N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide (LIA), revealed it acts as a vasorelaxant on smooth muscle cells and exhibits a hypotensive effect in rats without significantly increasing heart rate nih.gov.

Neuropathic Pain

Several analogs have shown promise in models of neuropathic pain. The lidocaine (B1675312) analog LIA is noted for its potential application in treating this condition nih.gov. Its pharmacological activity has been characterized in mice, where it produced a dose-dependent sedative-hypnotic effect but, importantly, did not induce seizures at high doses, a known side effect of lidocaine nih.gov. The mechanism of action for other related compounds is linked to the inhibition of soluble epoxide hydrolase (sEH), which is a validated target for alleviating pain and inflammation nih.govnih.govdntb.gov.ua. One sEH inhibitor, EC5026, has successfully completed Phase 1a clinical trials for neuropathic pain nih.gov.

Osteoporosis

In the field of bone metabolism, acetamide derivatives have demonstrated significant efficacy in animal models of osteoporosis. The rat ovariectomy (OVX) model is a standard for mimicking postmenopausal osteoporosis mdpi.compharmatest.com. In studies using this model, compounds like N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) and N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz) were shown to protect against bone loss nih.govmdpi.com. The underlying mechanism was the inhibition of osteoclast differentiation and function, which reduces excessive bone resorption nih.govnih.govmdpi.com.

Infections

Currently, there is limited available information from the reviewed scientific literature regarding the evaluation of this compound or its direct analogs in animal models of infectious diseases.

Optimization Strategies Based on Preclinical Pharmacomodulation Studies

Once a lead compound is identified, medicinal chemists employ various optimization strategies to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

For 2-(Piperidin-4-yl)acetamide, ongoing development as a cardiovascular drug involves optimization based on preclinical pharmacomodulation studies biosynth.com. A common challenge in drug development is poor metabolic stability. For example, an early series of benzohomoadamantane-based urea (B33335) sEH inhibitors showed potent activity but had very low microsomal stability, preventing their further development nih.govnih.gov. To overcome this, a new series of benzohomoadamantane-based amides were synthesized, which demonstrated both excellent inhibitory potency and improved metabolic properties nih.gov. This highlights a key optimization strategy: modifying chemical structures to enhance drug-like properties while retaining desired activity.

Translational Research and Potential Therapeutic Indications

Translational research aims to bridge the gap from preclinical findings to human clinical applications. Several analogs of this compound are progressing along this path.